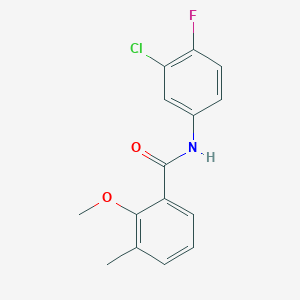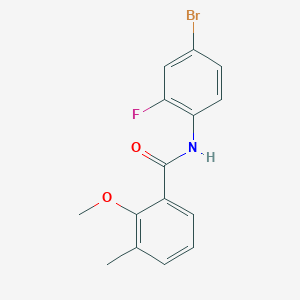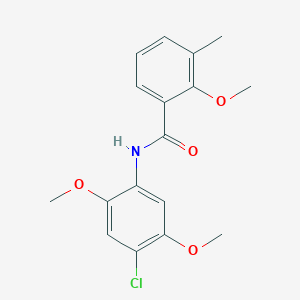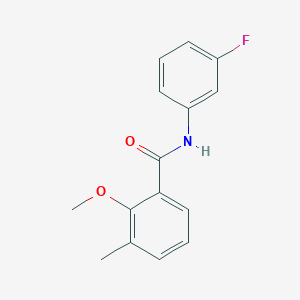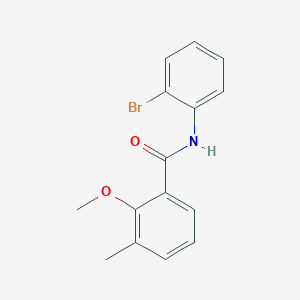![molecular formula C24H23N3O3 B277873 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide](/img/structure/B277873.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.
Wirkmechanismus
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule that plays a critical role in the development and function of B cells and other immune cells. By inhibiting BTK, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide blocks the downstream signaling pathways that promote cell survival and proliferation, leading to the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of inflammatory cytokines in autoimmune cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide is its selectivity for BTK, which reduces the likelihood of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance in cancer cells and the potential for adverse effects on normal immune cells.
Zukünftige Richtungen
Future research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide could focus on optimizing its dosing and delivery methods, identifying biomarkers for patient selection and monitoring, and exploring its potential use in combination with other cancer treatments. Additionally, further studies could investigate the role of BTK inhibition in other diseases, such as viral infections and inflammatory bowel disease.
Synthesemethoden
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide involves several steps, including the reaction of 4-(2-furoyl)piperazine with 4-nitrophenylboronic acid, followed by reduction with palladium on carbon, and coupling with 3-phenylacryloyl chloride. The final product is obtained through recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide |
|---|---|
Molekularformel |
C24H23N3O3 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(E)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H23N3O3/c28-23(13-8-19-5-2-1-3-6-19)25-20-9-11-21(12-10-20)26-14-16-27(17-15-26)24(29)22-7-4-18-30-22/h1-13,18H,14-17H2,(H,25,28)/b13-8+ |
InChI-Schlüssel |
SLWUELSWNTXATB-MDWZMJQESA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



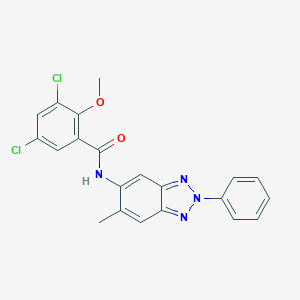
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)
![4-cyano-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B277794.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B277795.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B277796.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B277797.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B277798.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)
![Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B277806.png)
